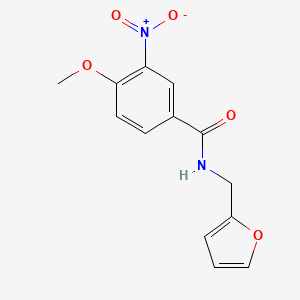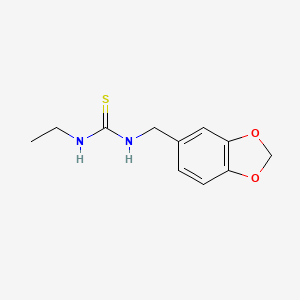
N-(5-bromoquinolin-8-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromoquinolin-8-yl)-4-methylbenzamide: is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring substituted with a bromine atom at the 5-position and a benzamide group at the 8-position, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromoquinolin-8-yl)-4-methylbenzamide typically involves the bromination of quinoline derivatives followed by amide formation. One common method involves the use of a copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent . The reaction conditions include the use of a cupric catalyst and an alkaline additive for bromination, while a cuprous catalyst combined with a silver additive is used for difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-bromoquinolin-8-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can modify the quinoline ring structure.
Applications De Recherche Scientifique
Chemistry: N-(5-bromoquinolin-8-yl)-4-methylbenzamide is used as a building block in the synthesis of more complex quinoline derivatives.
Biology and Medicine: Quinoline derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and antifungal effects . These compounds are being studied for their potential use in the development of new drugs and therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure makes it a valuable component in the design of optoelectronic materials and fluorescence probes .
Mécanisme D'action
The mechanism of action of N-(5-bromoquinolin-8-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, quinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Quinoline-2,4-dione: Used in the synthesis of fused ring systems with biological activities.
N-(5-bromoquinolin-8-yl)-2-methylfuran-3-carboxamide: Another quinoline derivative with potential biological activities.
Uniqueness: N-(5-bromoquinolin-8-yl)-4-methylbenzamide is unique due to its specific substitution pattern on the quinoline ring The presence of a bromine atom at the 5-position and a benzamide group at the 8-position provides distinct chemical and biological properties that differentiate it from other quinoline derivatives
Propriétés
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-4-6-12(7-5-11)17(21)20-15-9-8-14(18)13-3-2-10-19-16(13)15/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINBBDPQGXHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5710849.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)

![Methyl 2-(2H-1,3-benzodioxole-5-amido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B5710876.png)
![1-(4-Ethoxyphenyl)-3-[4-(2-methylbutan-2-yl)cyclohexyl]thiourea](/img/structure/B5710892.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B5710906.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5710921.png)
![N-{4-[(3-nitrobenzyl)oxy]phenyl}acetamide](/img/structure/B5710931.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide](/img/structure/B5710938.png)


